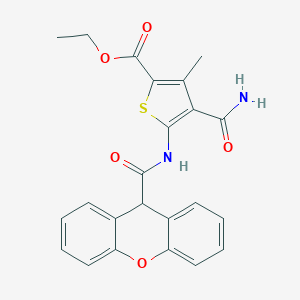
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate, also known as XTT-2, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is not fully understood. However, studies suggest that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate. One of the major areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate and its potential therapeutic applications. Finally, the development of more efficient drug delivery systems for ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate could improve its efficacy in vivo.
In conclusion, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is a synthetic compound with potential therapeutic applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis and drug delivery methods.
Méthodes De Synthèse
The synthesis of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate involves the reaction of 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate in its pure form.
Applications De Recherche Scientifique
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. In vitro studies have shown that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has the ability to inhibit the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
5698-18-0 |
|---|---|
Nom du produit |
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
Formule moléculaire |
C23H20N2O5S |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-3-29-23(28)19-12(2)17(20(24)26)22(31-19)25-21(27)18-13-8-4-6-10-15(13)30-16-11-7-5-9-14(16)18/h4-11,18H,3H2,1-2H3,(H2,24,26)(H,25,27) |
Clé InChI |
GRTDOPDVVRZLDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



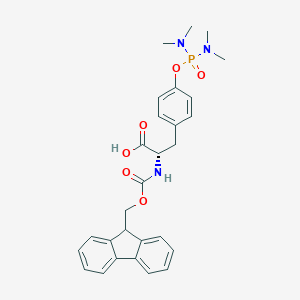
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

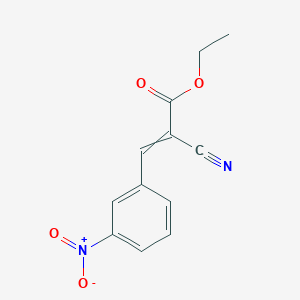
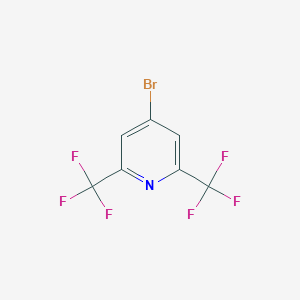
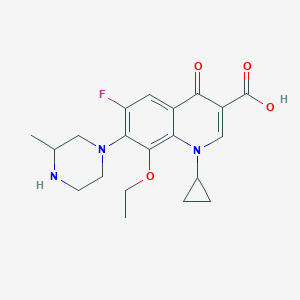

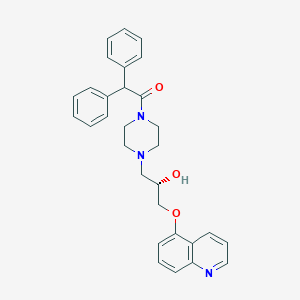



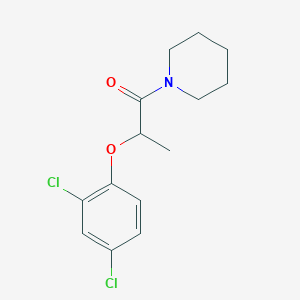

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)